molecular formula C11H16O2 B1582701 2-Phenylpropionaldehyde dimethyl acetal CAS No. 90-87-9

2-Phenylpropionaldehyde dimethyl acetal

Cat. No. B1582701
CAS RN: 90-87-9
M. Wt: 180.24 g/mol
InChI Key: UFOUDYPOSJJEDJ-UHFFFAOYSA-N
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Description

2-Phenylpropionaldehyde dimethyl acetal, also known as 1,1-Dimethoxy-2-phenylpropane or Hydratropic aldehyde dimethyl acetal, is a chemical compound with the molecular formula CH3CH(C6H5)CH(OCH3)2 . It has a molecular weight of 180.24 .


Molecular Structure Analysis

The linear formula of 2-Phenylpropionaldehyde dimethyl acetal is CH3CH(C6H5)CH(OCH3)2 . This indicates that the molecule consists of a phenyl group (C6H5) attached to a propionaldehyde structure that has been modified by the addition of two methoxy groups (OCH3).


Physical And Chemical Properties Analysis

2-Phenylpropionaldehyde dimethyl acetal has a refractive index of n20/D 1.493 (lit.), a boiling point of 100-101°C/12 mmHg (lit.), and a density of 0.992 g/mL at 25°C (lit.) .

Scientific Research Applications

    Flavor and Fragrance Industry

    • Application : This compound is used as a flavor and fragrance agent . It has a floral type odor and an fruity type flavor .
    • Method of Application : It can be added to various products to enhance their scent or flavor. The usage levels can go up to 10.0000% in the fragrance concentrate .
    • Results or Outcomes : The addition of this compound can enhance the sensory appeal of various products, making them more enjoyable for consumers .

    Food Industry

    • Application : In the food industry, it’s used as a flavor enhancer .
    • Method of Application : It’s added to food products to enhance their flavor. The specific amount used can vary depending on the product and the desired flavor profile .
    • Results or Outcomes : The addition of this compound can improve the taste of food products, making them more appealing to consumers .

    Flavor and Fragrance Industry

    • Application : This compound is used as a flavor and fragrance agent . It has a floral type odor and an fruity type flavor .
    • Method of Application : It can be added to various products to enhance their scent or flavor. The usage levels can go up to 10.0000% in the fragrance concentrate .
    • Results or Outcomes : The addition of this compound can enhance the sensory appeal of various products, making them more enjoyable for consumers .

    Food Industry

    • Application : In the food industry, it’s used as a flavor enhancer .
    • Method of Application : It’s added to food products to enhance their flavor. The specific amount used can vary depending on the product and the desired flavor profile .
    • Results or Outcomes : The addition of this compound can improve the taste of food products, making them more appealing to consumers .

Safety And Hazards

2-Phenylpropionaldehyde dimethyl acetal is classified as a combustible liquid. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,1-dimethoxypropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUDYPOSJJEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047109
Record name Hydrotropic aldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Strong, warm, spicy aroma reminiscent of walnut
Record name 2-Phenylpropionaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

111.00 to 112.00 °C. @ 12.00 mm Hg
Record name 2-Phenylpropionaldehyde dimethyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenylpropionaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989-0.994
Record name 2-Phenylpropionaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Phenylpropionaldehyde dimethyl acetal

CAS RN

90-87-9
Record name (2,2-Dimethoxy-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-87-9
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Record name Hydrotropic aldehyde dimethyl acetal
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Record name 2-Phenylpropionaldehyde dimethyl acetal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46115
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2,2-dimethoxy-1-methylethyl)-
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Record name Hydrotropic aldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropionaldehyde-dimethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41WGL6C12
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Record name 2-Phenylpropionaldehyde dimethyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MD Carrigan, D Sarapa, RC Smith… - The Journal of …, 2002 - ACS Publications
… However, both phenylacetaldehyde dimethyl acetal (entry 8) and 2-phenylpropionaldehyde dimethyl acetal (entry 9) underwent deprotection when heated at reflux. Acetals derived from …
Number of citations: 115 pubs.acs.org
M Honda, W Oguchi, M Segi, T Nakajima - Tetrahedron, 2002 - Elsevier
… Then we turned out attention to the aldol reaction of 1 with 2-phenylpropionaldehyde dimethyl acetal as an acetal having a stereogenic center. The reaction was carried out in a similar …
Number of citations: 30 www.sciencedirect.com
D Wild, MT King, E Gocke, K Eckhardt - Food and Chemical Toxicology, 1983 - Elsevier
… 2 Phenylpropionaldehyde 2-Phenylpropionaldehyde dimethyl acetal 2-Phenylpropyl isobutyrate 2-(… 2-Phenylpropionaldehyde dimethyl acetal … 2-Phenylpropionaldehyde dimethyl acetal …
Number of citations: 253 www.sciencedirect.com
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
… : 05.038] and 2-phenylpropionaldehyde dimethyl acetal [FL-… and 2-phenylpropionaldehyde dimethyl acetal at a … or 670 mg/kg bw or 2phenylpropionaldehyde dimethyl acetal as a single …
Number of citations: 1 efsa.onlinelibrary.wiley.com
M Honda, N Ohkura, S Saisyo, M Segi, T Nakajima - Tetrahedron, 2003 - Elsevier
… Aldol adducts containing three contiguous stereogenic centers 3 and 4 were obtained by condensation of acylsilane silyl enol ethers with 2-phenylpropionaldehyde dimethyl acetal 15 …
Number of citations: 15 www.sciencedirect.com
T Shono, Y Matsumura, J Hayashi… - The Journal of …, 1985 - ACS Publications
KI 6.5 15b 38 0 n-Butyl alcohol (60 mmol) was used. 6 Yields were calculated on the basis of aldehyde.'Yields were determined on GLC method. d Yields in parenthesis were calculated …
Number of citations: 23 pubs.acs.org
LA Smith - 1993 - search.proquest.com
… trimethylchlorosilane, acetyl chloride, lithium wire, ethyl formate, hydrocinnamic acid, benzaldehyde dimethyl acetal, pchlorobenzaldehyde, (t)-2-phenylpropionaldehyde dimethyl acetal…
Number of citations: 5 search.proquest.com
WH De Vos, L Vanhaecke - re-place.be
Epidemiological research has demonstrated that the consumption of red meat is an important risk factor for the development of colorectal cancer (CRC), diabetes mellitus and …
Number of citations: 0 www.re-place.be
M Yoshida - mhlw-grants.niph.go.jp
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 0 mhlw-grants.niph.go.jp

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